molecular formula C15H29N3O3 B2504668 tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate CAS No. 652138-87-9

tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate

Cat. No.: B2504668
CAS No.: 652138-87-9
M. Wt: 299.415
InChI Key: WVOPMTLREPZUBO-HAQNSBGRSA-N
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Description

tert-Butyl (1R,4R)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate** is a complex organic compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tert-butyl group, a cyclohexyl ring, and a dimethylaminoacetamido moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate typically involves multiple steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through hydrogenation of benzene or via Diels-Alder reactions involving cyclohexene derivatives.

    Introduction of the tert-Butyl Group: The tert-butyl group is often introduced using tert-butyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Attachment of the Dimethylaminoacetamido Group: This step involves the reaction of dimethylamine with acetic anhydride to form dimethylaminoacetamide, which is then coupled with the cyclohexylcarbamate intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step is carried out sequentially.

    Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis process, enhancing efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The tert-butyl group can be substituted under specific conditions, often involving strong acids or bases.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Replacement of the tert-butyl group with other functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its steric and electronic properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in studying enzyme mechanisms.

    Protein Modification: Used in the modification of proteins to study their structure and function.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Therapeutics: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: Studied for its potential use in agrochemicals to enhance crop protection.

Mechanism of Action

The mechanism by which tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,4R)-4-[2-(methylamino)acetamido]-cyclohexylcarbamate**: Similar structure but with a methylamino group instead of a dimethylamino group.
  • tert-Butyl (1R,4R)-4-[2-(ethylamino)acetamido]-cyclohexylcarbamate**: Contains an ethylamino group, offering different steric and electronic properties.

Uniqueness

    Steric Hindrance: The tert-butyl group provides significant steric hindrance, influencing the compound’s reactivity and interactions.

    Electronic Effects: The dimethylamino group affects the electronic distribution within the molecule, impacting its chemical behavior and biological activity.

This detailed overview provides a comprehensive understanding of tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

tert-butyl N-[4-[[2-(dimethylamino)acetyl]amino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-15(2,3)21-14(20)17-12-8-6-11(7-9-12)16-13(19)10-18(4)5/h11-12H,6-10H2,1-5H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOPMTLREPZUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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